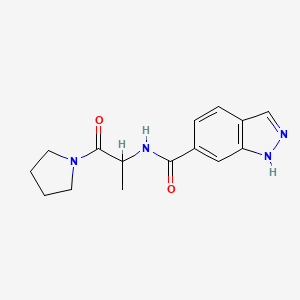
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, also known as NTU, is a compound that has been studied for its potential use in scientific research. This urea derivative has shown promise in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurotransmitter signaling. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have neuroprotective effects in models of neurodegenerative diseases and to inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have low toxicity in animal models, making it a safe compound for use in research. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is its limited availability, as it is a relatively new compound that is not yet widely used in research.
Future Directions
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, including its potential use in the development of drugs for neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea and its effects on various signaling pathways in the body. Finally, the development of new synthesis methods for 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea may help to increase its availability and facilitate further research.
Synthesis Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of naphthalene-1-carboxaldehyde with 2,2,2-trifluoroethylamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea. This method has been optimized to produce high yields of pure 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in medicinal chemistry, particularly in the development of drugs for neurological disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)9-19-13(20)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIHXHTHVHSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)


![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)